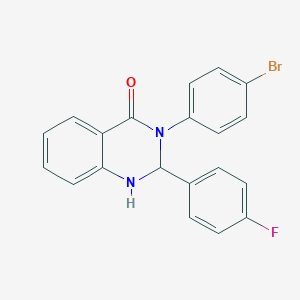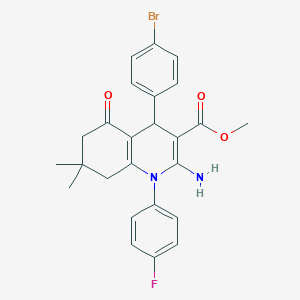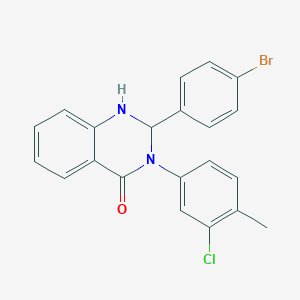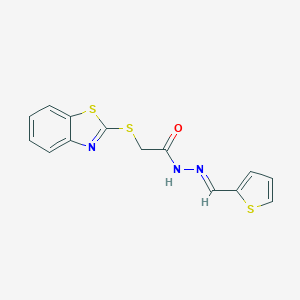![molecular formula C19H15BrN2O2S B388079 2-(5-bromo-2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388079.png)
2-(5-bromo-2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromo-2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic organic compound that belongs to the class of thiazolo[3,2-a]benzimidazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 6,7-dimethylthiazolo[3,2-a]benzimidazole under specific reaction conditions. The reaction may be catalyzed by acids or bases and carried out in solvents such as ethanol or methanol. The reaction temperature and time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce various substituted analogs.
科学研究应用
Chemistry
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound may exhibit pharmacological activities, including antimicrobial, anticancer, or anti-inflammatory properties. It could be investigated as a potential drug candidate.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
作用机制
The mechanism of action of 2-(5-bromo-2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism.
相似化合物的比较
Similar Compounds
- (2Z)-2-(5-chloro-2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- (2Z)-2-(5-fluoro-2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Uniqueness
The presence of the bromine atom in 2-(5-bromo-2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one may confer unique properties, such as enhanced reactivity or specific biological activity, compared to its chloro or fluoro analogs.
属性
分子式 |
C19H15BrN2O2S |
|---|---|
分子量 |
415.3g/mol |
IUPAC 名称 |
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C19H15BrN2O2S/c1-10-6-14-15(7-11(10)2)22-18(23)17(25-19(22)21-14)9-12-8-13(20)4-5-16(12)24-3/h4-9H,1-3H3/b17-9- |
InChI 键 |
ZWOFBBQCJMJXJR-MFOYZWKCSA-N |
手性 SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=C(C=CC(=C4)Br)OC)/SC3=N2 |
SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=C(C=CC(=C4)Br)OC)SC3=N2 |
规范 SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=C(C=CC(=C4)Br)OC)SC3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(4-Benzyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B388001.png)

![1-{(Z)-[(3-chlorophenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B388003.png)
![2-Chloro-6-({[2-(2,5-dichlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B388004.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B388005.png)


![N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-FLUOROBENZAMIDE](/img/structure/B388008.png)
![2-[(3-bromo-4-methoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B388010.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B388011.png)
![N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine](/img/structure/B388017.png)

